molecular formula C21H23N3O4S2 B6546491 2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole CAS No. 886929-46-0

2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole

Cat. No.: B6546491
CAS No.: 886929-46-0
M. Wt: 445.6 g/mol
InChI Key: PHOIEFYSHVREPP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(3-ethylsulfonylphenyl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-3-30(26,27)16-7-4-6-15(14-16)20(25)23-10-12-24(13-11-23)21-22-19-17(28-2)8-5-9-18(19)29-21/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOIEFYSHVREPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 886929-46-0
  • Molecular Formula : C21H23N3O4S2
  • Molecular Weight : 445.555 g/mol
  • Purity : ≥90% (as per commercial specifications) .

Structural Features: The compound consists of a benzothiazole core substituted with a methoxy group at position 2. A piperazine ring is linked to the benzothiazole via position 2, with a 3-(ethanesulfonyl)benzoyl group attached to the piperazine nitrogen.

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

Key structural variations among analogues include modifications to the sulfonyl group, aryl substituents, and benzothiazole substitutions. Below is a comparative analysis:

Compound Molecular Formula Substituents Molecular Weight Key Properties
Target Compound : 2-{4-[3-(Ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole C21H23N3O4S2 3-(Ethanesulfonyl)benzoyl, 4-methoxybenzothiazole 445.555 High purity (≥90%); used in receptor-binding studies .
G856-9660 : 2-{4-[4-(Ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole C22H25N3O4S2 4-(Ethanesulfonyl)benzoyl, 7-methyl-4-methoxybenzothiazole 459.57 Enhanced lipophilicity due to methyl group; potential CNS penetration .
2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole C18H19N3O3S2 4-Methoxyphenyl sulfonyl, unsubstituted benzothiazole 389.49 Lower molecular weight; possible 5-HT2A antagonism .
2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole C17H15ClN3O2S2 4-Chlorophenyl sulfonyl 408.90 Increased electrophilicity; used in kinase inhibition assays .
N-[3-(4-Phenylpiperazin-1-yl)-propyl] derivatives (e.g., Compound 5) Variable Spiro-cyclohexanepyrrolidine-2,5-dione core ~450–500 High 5-HT2A affinity (Ki = 15–46 nM); antagonist activity .

Pharmacological and Physicochemical Comparisons

Receptor Affinity

  • Target Compound : While direct receptor data are unavailable, structural analogs (e.g., piperazine-sulfonyl derivatives) exhibit moderate-to-high 5-HT2A receptor affinity. For example, Compound 5 in showed Ki = 15 nM for 5-HT2A.
  • G856-9660 : The addition of a methyl group may enhance blood-brain barrier penetration, though receptor data are unspecified .
  • 4-Methoxy Derivative () : The 4-methoxyphenyl sulfonyl group likely reduces metabolic degradation compared to ethanesulfonyl groups, improving bioavailability .

Solubility and Stability

  • The ethanesulfonyl group in the target compound enhances water solubility compared to aryl sulfonyl derivatives (e.g., 4-chlorophenyl in ) .

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